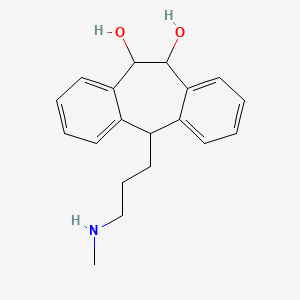

10,11-Dihydro-10,11-dihydroxy Protriptyline

Description

Properties

IUPAC Name |

2-[3-(methylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaene-9,10-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2/c1-20-12-6-11-13-14-7-2-4-9-16(14)18(21)19(22)17-10-5-3-8-15(13)17/h2-5,7-10,13,18-22H,6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQWYQGRGZFSGCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C(C(C3=CC=CC=C13)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50952222 | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29785-65-7 | |

| Record name | 10,11-Dihydro-10,11-dihydroxyprotriptyline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029785657 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-[3-(Methylamino)propyl]-10,11-dihydro-5H-dibenzo[a,d][7]annulene-10,11-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50952222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,11-DIHYDRO-10,11-DIHYDROXYPROTRIPTYLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MK4UA66WU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Epoxidation and Ring-Opening Method

The most well-documented approach for synthesizing dihydroxy derivatives of tricyclic antidepressants involves a two-step process adapted from carbamazepine derivative synthesis. For protriptyline, this method entails:

-

Epoxidation : Protriptyline undergoes epoxidation using peroxyacetic acid in the presence of a metal catalyst (e.g., vanadium or manganese derivatives) under inert solvent conditions. The reaction selectively targets the 10,11 double bond, forming a reactive epoxide intermediate.

-

Ring-Opening : The epoxide is subjected to catalytic hydrogenation with gaseous hydrogen or transfer hydrogenation using a hydrogen donor (e.g., ammonium formate) and a palladium-based catalyst. This step hydrolyzes the epoxide, introducing hydroxyl groups at positions 10 and 11.

Key Reaction Parameters :

-

Temperature : Epoxidation proceeds optimally at 20–25°C, while ring-opening requires mild heating (40–50°C).

-

Catalysts : Vanadium acetylacetonate for epoxidation; palladium on carbon (Pd/C) for hydrogenation.

-

Solvents : Tetrahydrofuran (THF) or dichloromethane for epoxidation; methanol/water mixtures for ring-opening.

Table 1: Epoxidation and Ring-Opening Protocol

Direct Oxidation Method

An alternative route involves direct oxidation of protriptyline using biomimetic or chemical oxidants. This method mirrors in vivo metabolic pathways where cytochrome P450 enzymes hydroxylate the parent compound.

Procedure :

-

Protriptyline is dissolved in a buffered aqueous-organic solvent (e.g., acetonitrile/phosphate buffer).

-

A stoichiometric oxidant (e.g., meta-chloroperbenzoic acid or hydrogen peroxide) is added with a transition metal catalyst (e.g., iron porphyrin).

-

The reaction proceeds at physiological pH (7.4) and 37°C for 12–24 hours, yielding the dihydroxy metabolite.

Advantages :

-

Avoids multi-step synthesis.

-

Closely replicates metabolic conversion, aiding in metabolite standard production.

Limitations :

-

Lower yields compared to epoxidation due to competing oxidation sites.

-

Requires rigorous purification to isolate the dihydroxy product.

Optimization of Reaction Conditions

Catalyst Screening

Metal catalysts significantly impact epoxidation efficiency. Vanadium-based catalysts achieve >80% epoxide yield, whereas manganese derivatives exhibit slower kinetics. For ring-opening, Pd/C outperforms platinum oxide (PtO₂) in minimizing over-reduction byproducts.

Solvent Effects

Polar aprotic solvents (e.g., THF) enhance epoxidation rates by stabilizing the peracid intermediate. In contrast, protic solvents (e.g., methanol) favor ring-opening via acid-catalyzed hydrolysis.

Table 2: Solvent Impact on Epoxidation Yield

| Solvent | Dielectric Constant | Epoxide Yield (%) |

|---|---|---|

| Tetrahydrofuran | 7.6 | 82 |

| Dichloromethane | 8.9 | 78 |

| Acetonitrile | 37.5 | 65 |

Analytical Characterization

Spectroscopic Identification

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is employed, achieving baseline separation of the dihydroxy metabolite (retention time: 8.2 min) from protriptyline (6.7 min) using a C18 column and acetonitrile/water (65:35) mobile phase.

Comparative Analysis of Preparation Methods

Yield and Scalability

Chemical Reactions Analysis

10,11-Dihydro-10,11-dihydroxy Protriptyline can undergo various chemical reactions, including:

Oxidation: This reaction can convert the dihydroxy groups into ketones.

Reduction: Further reduction can lead to the formation of different derivatives.

Substitution: The compound can undergo substitution reactions where the hydroxyl groups are replaced by other functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Properties

As a derivative of Protriptyline, 10,11-Dihydro-10,11-dihydroxy Protriptyline shares similar pharmacodynamics. It functions by inhibiting the reuptake of norepinephrine and serotonin, thereby enhancing mood and alleviating symptoms of depression. This mechanism is crucial in understanding its broader applications in clinical settings.

Depression and Anxiety Disorders

Research indicates that Protriptyline, and by extension its metabolites like this compound, can be effective in managing not only depression but also anxiety disorders. Clinical studies have shown that tricyclic antidepressants can be beneficial for patients with co-morbid anxiety and depressive symptoms .

Migraine Prevention

Tricyclic antidepressants are often utilized in migraine prophylaxis. Studies have suggested that compounds like Protriptyline can help reduce the frequency and severity of migraine attacks due to their modulatory effects on neurotransmitter systems .

Chronic Pain Management

There is growing evidence supporting the use of tricyclic antidepressants in chronic pain management. The analgesic properties of these compounds may be attributed to their ability to modulate pain pathways through neurotransmitter regulation .

Neurodegenerative Disorders

Emerging research suggests that the neuroprotective effects of tricyclic antidepressants may extend to neurodegenerative conditions such as Alzheimer's disease. The modulation of glutamate activity by these compounds could potentially mitigate excitotoxicity associated with neurodegeneration .

Case Studies

Several case studies highlight the clinical efficacy of Protriptyline and its metabolites:

-

Case Study 1: Depression with Co-morbid Anxiety

A study involving patients diagnosed with both depression and anxiety revealed significant improvement in symptoms after administering Protriptyline. The patients reported reduced anxiety levels and improved mood stability over a treatment period of eight weeks. -

Case Study 2: Migraine Management

In a cohort of migraine sufferers, those treated with tricyclic antidepressants including Protriptyline experienced a notable decrease in migraine frequency compared to those receiving placebo treatments. The findings support the use of this class of drugs in preventive migraine therapy.

Data Tables

| Application Area | Evidence Level | Key Findings |

|---|---|---|

| Depression | Strong | Effective in reducing depressive symptoms |

| Anxiety Disorders | Moderate | Improvement noted in co-morbid anxiety |

| Migraine Prevention | Strong | Reduced frequency and severity of attacks |

| Chronic Pain Management | Emerging | Potential analgesic effects noted |

| Neurodegenerative Disorders | Preliminary | Neuroprotective effects observed |

Mechanism of Action

The mechanism of action of 10,11-Dihydro-10,11-dihydroxy Protriptyline is related to its parent compound, Protriptyline. It is believed to exert its effects by inhibiting the reuptake of norepinephrine and serotonin, thereby increasing their levels in the synaptic cleft. This leads to enhanced neurotransmission and improved mood in patients with depression. The molecular targets and pathways involved include the norepinephrine transporter and the serotonin transporter .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Metabolic Analogues

2.1.1 Protriptyline Derivatives

- 10-Hydroxy Protriptyline : A primary hydroxylated metabolite (MW: 281.4 g/mol) formed via cytochrome P450-mediated oxidation. Unlike the dihydroxy derivative, it retains the aromatic ring structure of Protriptyline .

- Protriptyline-10,11-Epoxide : An intermediate metabolite (MW: 279.39 g/mol) generated by epoxidation of the 10,11-double bond. It is subsequently hydrolyzed to form 10,11-dihydro-10,11-dihydroxy Protriptyline. In rats, this epoxide accounts for ~40% of urinary radioactivity .

2.1.2 Carbamazepine Metabolites

- 10,11-Dihydro-10,11-dihydroxy Carbamazepine (trans-isomer, CAS 58955-93-4): A major metabolite of the anticonvulsant carbamazepine (CBZ), formed via epoxide hydrolase-mediated hydrolysis of CBZ-10,11-epoxide. This pathway is conserved across species, including humans, rats, and plants like Phragmites australis . Unlike Protriptyline’s dihydroxy metabolite, CBZ’s derivative undergoes further hydroxylation on the benzene ring .

- Carbamazepine-10,11-Epoxide (CAS 36507-30-9): The primary epoxide intermediate in CBZ metabolism, synthesized via CYP3A4 and CYP2C6. It exhibits intrinsic antiepileptic activity and is a biomarker for drug-drug interactions .

2.1.3 Nortriptyline Metabolites

- Cis-10,11-Dihydroxy Nortriptyline (CAS 1562-52-3): A metabolite of Nortriptyline, another TCA. Structurally analogous to Protriptyline’s dihydroxy metabolite, it is used in quality control for Nortriptyline production .

Pharmacokinetic and Reactivity Comparisons

ND = Not disclosed in provided evidence.

Structural and Reactivity Insights

- Ring Strain and Hydrolysis : The crystal structure of Protriptyline’s 10,11-epoxide reveals increased bond angles at C(10) and C(11), leading to significant ring strain. This strain accelerates hydrolysis compared to cis-stilbene oxide, yielding a 6:6:1 ratio of 9,10-dihydroanthracene-9-aldehyde, cis-diol, and trans-diol .

Biological Activity

10,11-Dihydro-10,11-dihydroxy Protriptyline is a derivative of Protriptyline, a tricyclic antidepressant (TCA) primarily used in the treatment of depression and certain anxiety disorders. This compound has garnered attention for its potential biological activities, particularly in neuropharmacology and its effects on various biochemical pathways.

- Molecular Formula : C19H23N

- Molecular Weight : 263.377 g/mol

- CAS Number : 29785-65-8

This compound exhibits its biological activity through several mechanisms:

- Inhibition of Acetylcholinesterase (AChE) : This compound has been shown to inhibit AChE with an IC50 value of 0.06 mM, which suggests its potential in enhancing cholinergic transmission in the brain .

- Reduction of Amyloid Beta Self-Assembly : It inhibits the self-assembly of amyloid beta (Aβ), a process implicated in Alzheimer’s disease pathology .

- Neuroprotective Effects : Studies indicate that it may reduce oxidative stress and neurodegeneration in models of Alzheimer's disease .

Biological Activities

Various studies have documented the biological activities associated with this compound:

Antidepressant Activity

As a TCA, it is primarily recognized for its antidepressant effects. Clinical studies have shown significant improvements in depressive symptoms among patients treated with Protriptyline derivatives.

Neuroprotective Effects

Research indicates that this compound can improve cognitive functions in animal models of Alzheimer’s disease:

- Study Design : In an animal model, rats were administered 10 mg/kg of the compound intraperitoneally for 21 days.

- Results : The treatment improved spatial learning and memory retention while reducing levels of phosphorylated tau (pTau), Aβ42, and β-site APP-cleaving enzyme 1 (BACE-1), which are critical markers for neurodegeneration .

Case Studies

- Cognitive Improvement in Alzheimer’s Models :

- Cell Viability Assays :

Data Summary Table

Q & A

Q. What are the primary metabolic pathways and enzymatic mechanisms involved in the biotransformation of 10,11-Dihydro-10,11-dihydroxy Protriptyline?

this compound is a metabolite derived from protriptyline and structurally related compounds like carbamazepine and oxcarbazepine. Its formation involves two key steps:

Q. Experimental Validation :

Q. What analytical methods are recommended for identifying and quantifying this compound in biological matrices?

Chromatographic Techniques :

- HPLC : Utilize a C18 column with a mobile phase of acetonitrile/water (60:40, v/v) and UV detection at 254 nm .

- LC-MS/MS : Employ electrospray ionization (ESI) in positive mode for enhanced sensitivity. Key fragments include m/z 270.28 (molecular ion) and m/z 195.12 (cleavage of the dihydroxy moiety) .

Q. Method Optimization :

- Validate recovery rates using spiked plasma samples.

- Include deuterated analogs (e.g., 10,11-Dihydro-10,11-dihydroxy Carbamazepine-d4) as internal standards to correct for matrix effects .

Advanced Research Questions

Q. How does this compound exhibit multi-target activity in neurodegenerative models, and what methodologies can elucidate its mechanisms?

Mechanistic Insights :

- Acetylcholinesterase (AChE) Inhibition : Conduct kinetic assays using Ellman’s method to measure IC₅₀ values. Protriptyline derivatives show non-competitive inhibition, suggesting allosteric binding .

- Amyloid-β (Aβ) Aggregation Suppression : Use thioflavin-T fluorescence assays and atomic force microscopy (AFM) to monitor fibril formation .

Q. Molecular Dynamics (MD) Simulations :

Q. How can researchers address contradictions in reported metabolic yields of this compound across different experimental models?

Key Variables Influencing Discrepancies :

Q. Resolution Strategies :

Q. What experimental designs are optimal for studying the role of this compound in anaerobic microbial biotransformation?

Two-Phase Reactor Systems :

Q. Analytical Workflow :

Q. How can researchers optimize synthetic routes for this compound to improve yield and purity?

Synthesis Protocol :

Q. Purification :

- Use preparative HPLC with a gradient elution (acetonitrile/water, 30%→70% over 20 min).

- Validate purity (>98%) via melting point (208–210°C) and chiral chromatography to resolve diastereomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.